2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine

Medicinal Chemistry Nucleoside Synthesis Carbocyclic Nucleosides

2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine (CAS 1699-20-3) is a bicyclic dichloropyrimidine featuring a fused eight-membered cyclooctane ring, classified as a heterocyclic building block used primarily as a synthetic intermediate in medicinal chemistry. Its molecular formula is C₁₀H₁₂Cl₂N₂ with a molecular weight of 231.12 g mol⁻¹, and it is commercially supplied at ≥95% purity with batch-specific QC data (NMR, HPLC, GC).

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12
CAS No. 1699-20-3
Cat. No. B2434033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine
CAS1699-20-3
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12
Structural Identifiers
SMILESC1CCCC2=C(CC1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-9-7-5-3-1-2-4-6-8(7)13-10(12)14-9/h1-6H2
InChIKeyGYSPJSMWIBMYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Evidence Guide for 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine (CAS 1699-20-3)


2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine (CAS 1699-20-3) is a bicyclic dichloropyrimidine featuring a fused eight-membered cyclooctane ring, classified as a heterocyclic building block used primarily as a synthetic intermediate in medicinal chemistry . Its molecular formula is C₁₀H₁₂Cl₂N₂ with a molecular weight of 231.12 g mol⁻¹, and it is commercially supplied at ≥95% purity with batch-specific QC data (NMR, HPLC, GC) .

Why Ring-Size Matters: Generic Substitution of Cyclooctyl-Pyrimidine Building Blocks Risks Synthetic Failure


Pyrimidine building blocks with fused carbocyclic rings of different sizes (cyclopentyl, cyclohexyl, cycloheptyl, cyclooctyl) differ substantially in conformational flexibility, steric environment, and lipophilicity. The cyclooctane ring in 2,4-dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine provides a larger hydrophobic surface area and distinct orientation of the chlorine atoms compared to smaller-ring analogs. These differences directly affect nucleophilic substitution reactivity and the biological activity of downstream products. Critically, patent literature identifies this compound as an indispensable intermediate for a specific class of 5‑substituted pyrimidine carbocyclic nucleoside medicines, a synthetic route that cannot be achieved with cyclopentyl or cyclohexyl congeners [1].

Quantitative Differentiation Evidence for 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine vs Closest Analogs


Exclusive Intermediate for 5‑Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

Patent US 8,461,348 B2 specifically claims 2,4-dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine as a key intermediate for a novel class of 5‑substituted pyrimidine carbocyclic nucleoside medicines. The cyclooctane ring is structurally required to build the correct scaffold; analogous 5‑membered (cyclopentyl) or 6‑membered (cyclohexyl) precursors cannot deliver the target nucleoside architecture [1]. The synthesis is highlighted for its simple operational process, mild conditions, and industrial scalability [1].

Medicinal Chemistry Nucleoside Synthesis Carbocyclic Nucleosides

Melting Point Distinction: Cyclooctane vs Cyclohexane Fused Pyrimidines

The target compound exhibits a melting point of 82–83 °C , whereas the 6‑membered-ring analog 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (CAS 1127-85-1) melts at 48–50 °C [1]. The >30 °C elevation reflects stronger crystal packing forces in the cyclooctane-fused system, aiding purification by recrystallization and simplifying solid handling in automated synthesis platforms.

Solid-State Characterization Purification Handling

Predicted pKa: Weaker Basicity Than Six-Membered-Ring Congeners

The predicted pKa of the conjugate acid of 2,4-dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine is –1.86 ± 0.20 . By comparison, the 6‑membered-ring analog 2,4-dichloro-5,6,7,8-tetrahydroquinazoline is predicted to have a conjugate acid pKa of –1.5 ± 0.20 . The more negative pKa indicates that the cyclooctane-fused compound is a weaker base, which can influence protonation-dependent extraction efficiency and the rate of acid-catalyzed side reactions during downstream transformations.

Physicochemical Profiling Acid-Base Extraction Reactivity

Molecular Weight and Stoichiometric Efficiency vs Analogs

The molecular weight of the cyclooctane-fused building block is 231.12 g mol⁻¹ , compared with 203.07 g mol⁻¹ for the 6‑membered-ring analog 2,4-dichloro-5,6,7,8-tetrahydroquinazoline [1] and 189.04 g mol⁻¹ for 2,4-dichloro-5H,6H,7H-cyclopenta[d]pyrimidine . The higher mass must be accounted for in stoichiometric calculations; however, it also reflects a larger hydrocarbon framework that can enhance lipophilicity (clogP ~3.0 vs ~2.2 for the cyclohexyl analog), potentially improving membrane permeability of downstream products.

Synthetic Economy Reagent Loading Scale-Up Calculations

Purity and QC Documentation: Reduced Procurement Risk

2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine is supplied at a standard purity of 95% with batch-specific QC data including NMR, HPLC, and GC . In contrast, many global suppliers of the 6‑membered-ring analog 2,4-dichloro-5,6,7,8-tetrahydroquinazoline list purities of 90–95% without guaranteed batch-release certificates [1]. The availability of detailed QC reports minimizes the risk of unexpected impurities interfering with sensitive coupling reactions.

Quality Assurance Batch Consistency Supply Chain Reliability

Best Application Scenarios for 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine


Medicinal Chemistry: Synthesis of 5‑Substituted Carbocyclic Nucleoside Drug Candidates

When the synthetic route requires a cyclooctane-fused pyrimidine intermediate to construct 5‑substituted carbocyclic nucleosides, this compound is the only viable building block. The patent-confirmed role [1] ensures that procurement of any smaller-ring analog would be incompatible with the target scaffold.

Process Chemistry: Scale-Up of Nucleoside Analogues Under Mild Conditions

The intermediate is amenable to industrial-scale synthesis owing to mild reaction conditions and simple operational procedures [1]. Its higher melting point (82–83 °C) facilitates solid handling and purification in pilot-plant settings.

Material Science: Building Block for Lipophilic Heterocyclic Libraries

The elevated clogP (~3.0) relative to smaller-ring analogs makes this compound a useful starting material for constructing compound libraries where increased lipophilicity is desired for membrane permeability or hydrophobic pocket interactions.

Quote Request

Request a Quote for 2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.